molecular formula C17H29N B12591247 N-(Octan-2-yl)-2-(propan-2-yl)aniline CAS No. 646026-91-7

N-(Octan-2-yl)-2-(propan-2-yl)aniline

Cat. No.: B12591247
CAS No.: 646026-91-7
M. Wt: 247.4 g/mol
InChI Key: SUPACRUFUPTCIT-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aniline (B41778) Derivatives: Significance and Research Landscape

Substituted anilines are a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates and building blocks in a vast array of applications. These aromatic amines are fundamental to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. google.com The functionalization of the aniline core, either on the aromatic ring or at the nitrogen atom, allows for the fine-tuning of the molecule's steric and electronic properties, which in turn dictates its reactivity and utility. The N-alkylation of anilines, for instance, is a crucial transformation for creating valuable intermediates for industrial manufacturing. google.comorganic-chemistry.org Research in this area is extensive, with continuous development of new catalytic systems, including those based on ruthenium, iridium, and copper, to achieve selective N-alkylation under milder and more efficient conditions. organic-chemistry.orgnih.gov The introduction of alkyl groups, particularly at the ortho position of the aniline ring, can induce significant steric hindrance, influencing the molecule's conformation and its utility in specialized applications like catalysis.

Rationale for Comprehensive Academic Investigation of N-(Octan-2-yl)-2-(propan-2-yl)aniline

A comprehensive academic investigation of this compound is warranted due to its unique combination of structural features, which suggests potential for novel applications, particularly in asymmetric synthesis and materials science. The molecule possesses three key characteristics that make it a compelling research target:

Chirality: The N-(octan-2-yl) group introduces a stereocenter directly attached to the nitrogen atom. Chiral amines and their derivatives are of immense importance, serving as resolving agents, chiral auxiliaries, and, most notably, as ligands for transition metal catalysts in asymmetric catalysis. rsc.orgnih.gov The development of new chiral aniline-based ligands is a continuous pursuit to improve enantioselectivity in a variety of chemical transformations. rsc.orgresearchgate.net

Steric Hindrance: The presence of a bulky isopropyl group at the ortho position of the aniline ring, combined with the secondary octyl group on the nitrogen, creates a sterically demanding environment. This steric bulk can be exploited to control stereoselectivity in reactions where the aniline derivative acts as a catalyst or ligand.

Hydrophobicity: The long octyl chain imparts significant lipophilicity to the molecule. This property could be advantageous for applications requiring high solubility in nonpolar organic solvents or for its use as a modifier in polymer or materials science.

The convergence of these features in a single, relatively simple molecule makes this compound a promising candidate for exploration as a novel chiral ligand or a building block for advanced functional materials.

Structural Peculiarities: Steric and Electronic Implications of the Ortho-Isopropyl and N-Octan-2-yl Groups

The molecular architecture of this compound is distinguished by the interplay of its substituent groups, which have profound steric and electronic consequences.

Ortho-Isopropyl Group: The isopropyl group at the C2 position of the benzene (B151609) ring exerts a significant steric effect. This "ortho effect" can hinder the approach of reactants to the nitrogen atom and influence the planarity of the amine group relative to the aromatic ring. researchgate.net This steric hindrance can be beneficial in catalytic applications by creating a specific chiral pocket around a metal center, thereby directing the stereochemical outcome of a reaction. Electronically, the isopropyl group is a weak electron-donating group through induction, which slightly increases the electron density on the aromatic ring and the basicity of the nitrogen atom compared to unsubstituted aniline.

N-Octan-2-yl Group: This substituent introduces several key features. Firstly, it is the source of the molecule's chirality at the C2 position of the octyl chain. Secondly, the branched, eight-carbon chain contributes significant steric bulk directly at the nitrogen atom. The combination of the ortho-isopropyl group and the N-octan-2-yl group results in a highly congested environment around the nitrogen lone pair. This steric inhibition of protonation can decrease the amine's basicity. Thirdly, the long alkyl chain increases the molecule's nonpolar character.

The combination of these groups makes the molecule a unique chiral, sterically hindered, and lipophilic amine.

Overview of Key Research Areas and Methodologies within this Scholarly Article

Given the novelty of this compound, this article proposes a framework for its investigation, focusing on the following key research areas:

Synthesis and Characterization: The initial focus would be on the development of an efficient and stereoselective synthesis of the compound. A likely route would involve the N-alkylation of 2-isopropylaniline (B1208494) with a chiral octan-2-yl halide or tosylate. google.comorganic-chemistry.org Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and chiral chromatography would be essential to confirm the structure and determine the enantiomeric purity.

Physicochemical Properties: A detailed study of its physical properties, including melting/boiling point, solubility in various solvents, and pKa, would provide a fundamental understanding of its behavior.

Applications in Asymmetric Catalysis: A primary research thrust would be to explore its use as a chiral ligand in transition-metal-catalyzed asymmetric reactions. This would involve forming complexes with metals like palladium, rhodium, or iridium and testing their efficacy in reactions such as asymmetric hydrogenation, C-C bond formation, or amination.

Derivatization and Materials Science: The molecule could serve as a scaffold for further functionalization to create novel chiral materials, such as chiral ionic liquids or polymer additives. researchgate.net

The methodologies would involve standard organic synthesis techniques, purification by chromatography, and structural elucidation by spectroscopy. Catalytic activity would be assessed by analyzing reaction yields and enantioselectivity using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases.

Data Tables

Due to the absence of published experimental data for this compound, the following tables provide predicted physicochemical properties and a list of the key chemical compounds discussed in this article.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₇H₂₉N
Molecular Weight 247.43 g/mol
Boiling Point ~300-320 °C (estimated)
Density ~0.9 g/cm³ (estimated)
LogP > 5.0 (estimated)
Solubility Insoluble in water; soluble in common organic solvents.

Note: These values are estimations based on the molecular structure and data for similar compounds and have not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646026-91-7

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

N-octan-2-yl-2-propan-2-ylaniline

InChI

InChI=1S/C17H29N/c1-5-6-7-8-11-15(4)18-17-13-10-9-12-16(17)14(2)3/h9-10,12-15,18H,5-8,11H2,1-4H3

InChI Key

SUPACRUFUPTCIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=CC=C1C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for N Octan 2 Yl 2 Propan 2 Yl Aniline

Strategic Retrosynthesis and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors. For N-(Octan-2-yl)-2-(propan-2-yl)aniline, two primary disconnection approaches are considered, revolving around the formation of the crucial carbon-nitrogen bond.

The first and most intuitive disconnection is at the N-alkyl bond (C-N bond). This leads to two key precursors: 2-isopropylaniline (B1208494) and a suitable eight-carbon electrophile. The electrophile could be 2-octanone (B155638) for a reductive amination pathway, or a 2-octyl halide (e.g., 2-bromooctane (B146060) or 2-iodooctane) for a nucleophilic substitution reaction. Both 2-isopropylaniline thieme-connect.com and these octyl derivatives are readily accessible starting materials.

A second, more advanced retrosynthetic strategy involves disconnecting the N-aryl bond. This approach would require octan-2-amine and a suitable electrophilic benzene (B151609) ring substituted with an isopropyl group and a leaving group, such as 2-bromo-1-isopropylbenzene or a related derivative. This pathway typically relies on metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The choice of synthetic route ultimately depends on factors such as precursor availability, desired yield, scalability, and the specific challenges posed by the steric hindrance of the substrates.

Direct N-Alkylation Approaches to this compound

Direct N-alkylation methods are among the most common strategies for the synthesis of secondary amines. These approaches involve the direct formation of the N-alkyl bond from the parent aniline (B41778).

Reductive Amination Protocols

Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and an amine. wikipedia.org In the context of synthesizing this compound, this involves the reaction of 2-isopropylaniline with 2-octanone. The reaction proceeds through the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

The initial formation of the imine from a sterically hindered aniline like 2-isopropylaniline and a ketone can be slow and require acidic catalysis to facilitate the dehydration step. organicchemistrytutor.com Following imine formation, a variety of reducing agents can be employed. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the protonated imine over the ketone starting material, allowing for a one-pot procedure. masterorganicchemistry.comscienceinfo.com More robust reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective. For challenging reductive aminations involving electron-deficient or sterically hindered anilines, stronger reducing systems like borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of an activating agent like trimethylsilyl (B98337) chloride (TMSCl) can be employed to drive the reaction to completion. thieme-connect.comthieme-connect.com

Table 1: Representative Conditions for Reductive Amination

Reducing Agent SystemSolventTypical Temperature (°C)Reaction Time (h)Notes
NaBH(OAc)₃Dichloroethane (DCE) or Dichloromethane (DCM)Room Temperature12-24Mild conditions, suitable for many substrates.
NaBH₃CNMethanol (MeOH)Room Temperature12-24Requires slightly acidic pH to favor iminium ion formation.
H₂ (gas), Pd/C (catalyst)Ethanol (EtOH) or Ethyl Acetate (EtOAc)Room Temperature - 5024-48Catalytic hydrogenation, can be sensitive to other functional groups.
BH₃·THF / TMSClDimethylformamide (DMF)0 - Room Temperature0.5-4Powerful system for hindered or deactivated substrates. thieme-connect.com

Nucleophilic Substitution Reactions with Alkyl Halides

The direct N-alkylation of 2-isopropylaniline with a secondary alkyl halide, such as 2-bromooctane or 2-iodooctane, represents a classical approach to forming the target secondary amine. wikipedia.org This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. rammohancollege.ac.inlibretexts.org However, this method is often complicated by several factors.

A primary challenge is the potential for overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary aniline, reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. The significant steric hindrance from both the 2-isopropyl group on the aniline and the secondary nature of the octyl halide can also dramatically slow down the reaction rate, requiring harsh conditions. nih.gov

To mitigate these issues, the reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, and a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to facilitate the reaction at elevated temperatures. The choice of base is critical; hindered, non-nucleophilic bases are sometimes employed to minimize side reactions.

Table 2: Typical Conditions for Nucleophilic Substitution of Anilines

Alkyl HalideBaseSolventTemperature (°C)Potential Issues
2-BromooctaneK₂CO₃ or Cs₂CO₃DMF80-120Slow reaction, overalkylation. researchgate.net
2-IodooctaneNaHTHF or DMFRoom Temperature - 80Stronger base, risk of elimination side reactions.
2-Octyl TosylateK₂CO₃Acetonitrile (B52724)RefluxTosylates are good leaving groups, may improve yield.

Metal-Catalyzed Coupling Reactions for N-Arylation and N-Alkylation

To overcome the limitations of classical N-alkylation methods, particularly for sterically demanding substrates, modern metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology can be applied to the synthesis of this compound in two different ways: by N-arylation of octan-2-amine or by N-alkylation of 2-isopropylaniline.

The more common approach involves the coupling of an aryl halide or triflate with an amine. In this case, 2-bromo-1-isopropylbenzene would be reacted with octan-2-amine. The success of this reaction heavily relies on the choice of a suitable palladium catalyst and a phosphine (B1218219) ligand. For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often required to facilitate the catalytic cycle, particularly the reductive elimination step that forms the final product. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential.

While less common, the Buchwald-Hartwig amination can also be adapted for the N-alkylation of anilines with alkyl halides. This variant is particularly useful for coupling with secondary alkyl halides, which are often poor substrates in traditional Sₙ2 reactions.

Table 3: Representative Buchwald-Hartwig Amination Conditions

Coupling PartnersPalladium SourceLigandBaseSolventTemperature (°C)
2-Bromo-1-isopropylbenzene + Octan-2-aminePd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhosNaOtBuToluene or Dioxane80-110
2-Isopropylaniline + 2-BromooctanePd(OAc)₂cBRIDPLHMDSToluene100

Deaminative Coupling Methods

Deaminative coupling represents an emerging and innovative strategy in cross-coupling chemistry. This method utilizes Katritzky salts, which are derived from primary amines, as electrophilic partners in metal-catalyzed reactions. For the synthesis of this compound, this would involve the preparation of a pyridinium (B92312) salt from octan-2-amine. This salt would then serve as an electrophilic source of the octan-2-yl group.

This deaminative alkylation could then be coupled with 2-isopropylaniline in a nickel- or palladium-catalyzed reaction. A key advantage of this approach is the ability to use readily available primary amines as the source of the alkyl group, offering a novel disconnection in retrosynthetic planning. The development of these methods for sterically hindered secondary anilines is an active area of research.

C-N Cross-Coupling Approaches

The formation of the C-N bond in N-alkylanilines, particularly those involving sterically hindered secondary alkyl groups like the octan-2-yl moiety and substituted anilines such as 2-(propan-2-yl)aniline, is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. These methods have largely superseded harsher, classical techniques due to their superior functional group tolerance, milder reaction conditions, and broader substrate scope. wikipedia.org The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for constructing C(aryl)-N bonds. wikipedia.orgnumberanalytics.com The synthesis of this compound via this method would involve the coupling of 2-isopropylaniline with a 2-octyl halide (e.g., 2-bromooctane). The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for reaction efficiency, especially when dealing with challenging substrates like secondary alkylamines. acs.org Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and ferrocene-based ligands like dppf have proven effective in promoting the coupling of primary and secondary amines. wikipedia.org

Catalyst/Ligand SystemBaseSolventTemperature (°C)SubstratesKey Features
Pd(OAc)₂ / Biarylphosphine LigandsNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-120Aryl Halides, AminesHigh efficiency for a broad range of substrates, including secondary amines. acs.orgnih.gov
Ni(II)-bipyridine / PhotocatalystOrganic BaseDMFRoom Temp.Aryl Chlorides/Bromides, Alkyl AminesUtilizes earth-abundant nickel and visible light; effective for unactivated aryl chlorides. nih.gov
CuI / Ligand (e.g., Phenanthroline)K₂CO₃, Cs₂CO₃DMF, NMP100-210Aryl Halides, AnilinesClassic method, often requires higher temperatures than palladium catalysis. wikipedia.org

The Ullmann condensation offers a copper-catalyzed alternative. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions. Ligands such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine can facilitate the coupling of aryl halides with amines at lower temperatures. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically tailored for C-N bond formation between an aryl halide and an aniline. wikipedia.org

In recent years, nickel-catalyzed C-N cross-coupling has emerged as a cost-effective and highly reactive alternative to palladium. researchgate.netresearchgate.net Nickel catalysts have shown remarkable efficacy in coupling a wide array of aryl halides, including the less reactive but more economical aryl chlorides, with both primary and secondary alkyl amines. nih.govresearchgate.net Photocatalytic nickel systems have even enabled these transformations to occur at room temperature under visible light irradiation, representing a significant advance in sustainable synthesis. nih.gov

Stereoselective Synthesis of Chiral this compound

The presence of a stereocenter at the second position of the octyl group means that this compound is a chiral molecule. Its synthesis in an enantiomerically pure or enriched form requires stereoselective strategies. This can be approached by either starting with a chiral precursor for the octan-2-yl moiety or by controlling the stereochemistry during the C-N bond-forming step.

The key to the stereoselective synthesis of the target compound is the preparation of enantiopure 2-octylamine or a related chiral synthon. One of the most direct methods for this is the asymmetric reductive amination of 2-octanone. This transformation can be achieved using chiral catalysts or chiral auxiliaries. For instance, transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral phosphine ligands can catalyze the hydrogenation of the intermediate imine with high enantioselectivity.

Another powerful strategy is the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone. Modern enzyme engineering has produced highly selective transaminases that can convert prochiral ketones like 2-octanone into the corresponding chiral amines (R)- or (S)-2-octylamine with excellent enantiomeric excess (ee).

Alternatively, chiral sulfinamides can be used as chiral ammonia (B1221849) equivalents. nih.gov The addition of an organometallic reagent (e.g., hexylmagnesium bromide) to a chiral N-sulfinylimine derived from acetaldehyde, followed by removal of the sulfinyl group, would yield chiral 2-octylamine. This method provides robust control over the stereochemistry of the newly formed amine center. nih.gov

Once an enantiomerically pure building block, such as (R)- or (S)-2-octanol, is secured, the subsequent alkylation of 2-isopropylaniline must proceed with minimal racemization to preserve stereochemical integrity. A common strategy is the Mitsunobu reaction, where the alcohol is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to react with the aniline. This reaction typically proceeds with inversion of configuration at the chiral center of the alcohol, allowing for predictable stereochemical outcomes.

Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgrsc.org In this catalytic process, a transition metal complex (often based on ruthenium or iridium) temporarily oxidizes the chiral 2-octanol (B43104) to 2-octanone in situ. nih.govacs.org The ketone then forms an imine with 2-isopropylaniline, which is subsequently reduced by the same catalyst using the hydrogen "borrowed" from the initial alcohol oxidation. By employing a chiral catalyst, it is possible to influence the stereochemistry of the final product, although starting with an enantiopure alcohol and using conditions that prevent racemization is the more common strategy for ensuring high diastereoselectivity.

MethodChiral SourceKey TransformationStereochemical Control
Asymmetric Reductive AminationChiral Catalyst2-Octanone → Chiral 2-OctylamineEnantioselective reduction of imine intermediate.
BiocatalysisTransaminase Enzyme2-Octanone → Chiral 2-OctylamineHighly specific enzymatic amination.
Mitsunobu ReactionChiral 2-OctanolR-OH + H₂N-Ar → R-NH-ArS_N_2-type reaction with inversion of configuration. nih.gov
Borrowing HydrogenChiral 2-OctanolR-OH + H₂N-Ar → R-NH-ArCatalytic N-alkylation; stereocenter is retained if racemization is avoided. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

Adopting green chemistry principles in the synthesis of this compound is crucial for minimizing environmental impact and enhancing industrial feasibility. Key considerations include the use of efficient catalysts, avoidance of hazardous solvents, and maximization of atom economy. nih.govnih.gov

Modern synthetic chemistry increasingly favors catalytic and solvent-free reaction conditions to improve sustainability. researchgate.net For the N-alkylation of anilines, catalytic systems are paramount. As discussed, transition metals like palladium, nickel, ruthenium, and iridium are highly effective for C-N bond formation. acs.org The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is particularly advantageous as it simplifies catalyst separation and recycling, reducing waste and cost. researchgate.net

Solvent-free reactions, where the neat reactants are mixed, often with gentle heating or mechanochemical mixing (ball milling), represent an ideal green methodology. nih.govresearchgate.net These approaches eliminate the need for large volumes of volatile organic compounds (VOCs), which are often toxic and difficult to dispose of. Where a solvent is necessary, the use of greener alternatives like ionic liquids or water is preferred. rsc.org N-alkylation of anilines has been successfully demonstrated in ionic liquids, which can serve as both the solvent and a promoter for the reaction. rsc.org Furthermore, visible-light-induced reactions can often be performed under milder conditions and with lower energy input, sometimes avoiding the need for metal catalysts altogether. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduyoutube.comyoutube.com Syntheses with high atom economy generate minimal waste.

The traditional N-alkylation of 2-isopropylaniline with 2-bromooctane has a relatively poor atom economy. In this substitution reaction, a stoichiometric amount of base (e.g., K₂CO₃) is consumed, and a salt byproduct (e.g., KBr) is generated, none of which are part of the final product.

Comparison of Atom Economy:

Traditional Alkylation: C₉H₁₃N + C₈H₁₇Br + K₂CO₃ → C₁₇H₂₉N + KBr + KHCO₃ This reaction generates significant salt waste, leading to low atom economy.

Borrowing Hydrogen Methodology: C₉H₁₃N + C₈H₁₈O --(catalyst)--> C₁₇H₂₉N + H₂O This catalytic approach, using 2-octanol as the alkylating agent, is highly atom-economical. acs.org The only byproduct is water, and all atoms from the aniline and the alcohol (except for two hydrogens and one oxygen) are incorporated into the final product. rsc.orgrsc.org This method exemplifies an ideal green synthetic route by maximizing atom efficiency and minimizing waste streams. rsc.org

By prioritizing catalytic routes like the borrowing hydrogen strategy and minimizing solvent use, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Comprehensive Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of chemical bonds (stretching, bending, twisting), with each type of bond absorbing or scattering light at a characteristic frequency. For N-(Octan-2-yl)-2-(propan-2-yl)aniline, these techniques provide unambiguous evidence for its key structural features.

The IR spectrum is particularly sensitive to polar bonds and is thus an excellent method for observing the N-H and C-N vibrations that define the secondary amine group. The N-H stretching vibration is expected to appear as a distinct, sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine would be observed in the 1250-1360 cm⁻¹ range. Furthermore, the presence of both aromatic and aliphatic C-H bonds is readily confirmed. Aromatic C-H stretching vibrations typically appear at frequencies above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl and isopropyl groups are found just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is often complementary to IR spectroscopy. It is particularly effective for identifying non-polar bonds and symmetric vibrations. Therefore, it provides excellent data on the C-C bond vibrations within the aromatic ring and the aliphatic side chains, which may be weak or absent in the IR spectrum.

Together, IR and Raman spectra offer a detailed fingerprint of this compound. Subtle shifts in peak positions can also provide conformational insights, revealing information about the rotational orientation of the alkyl groups relative to the aniline (B41778) ring.

Below is a table summarizing the expected vibrational frequencies for the primary functional groups of the molecule.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Primary Detection Method
Secondary Amine (N-H)Stretching3300 - 3500IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-H (sp³)Stretching2850 - 3000IR, Raman
Aromatic C=CStretching1450 - 1600IR, Raman
Aromatic C-NStretching1250 - 1360IR
Aliphatic C-HBending1350 - 1480IR
Aromatic C-HOut-of-Plane Bending690 - 900IR

X-ray Crystallography for Solid-State Structural Determination

While vibrational spectroscopy confirms the presence of functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous map of atomic positions.

For this compound, a successful crystallographic analysis would yield a complete structural model, confirming the connectivity and revealing the preferred conformation of the molecule in the crystalline form. This includes the precise geometry of the aniline ring, the orientation of the bulky isopropyl group, and the conformation of the flexible octyl chain.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions. In the case of this compound, the secondary amine group (-NH-) is a critical site for hydrogen bonding, where the hydrogen atom can act as a donor to an acceptor atom on an adjacent molecule.

This compound possesses a stereocenter at the second carbon of the octyl group, meaning it exists as a pair of enantiomers, (R)- and (S)-. X-ray crystallography is one of the most powerful methods for determining the absolute configuration of a chiral molecule. By using anomalous dispersion effects, typically with a suitable X-ray wavelength, it is possible to unambiguously distinguish between the R and S enantiomers in a crystal grown from an enantiomerically pure sample. This provides a definitive assignment of the molecule's three-dimensional stereochemistry without reliance on other methods.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Enantiomeric this compound

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this area, providing valuable information about the stereochemical features of a molecule in solution.

For a chiral compound like this compound, the two enantiomers, (R) and (S), will produce CD spectra that are mirror images of each other. A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. The resulting positive or negative peaks (known as Cotton effects) are characteristic of the molecule's three-dimensional structure and the electronic transitions associated with its chromophores, such as the aniline ring.

Computational Chemistry and Theoretical Investigations of N Octan 2 Yl 2 Propan 2 Yl Aniline

Conformational Analysis and Energy Landscape Mapping

The flexibility of the N-octyl group and the rotation around the C-N bonds mean that N-(Octan-2-yl)-2-(propan-2-yl)aniline can exist in numerous conformations. Mapping the energy landscape is key to identifying the most stable structures and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond rotation angles (dihedrals). semanticscholar.org For this compound, a critical PES scan would involve rotating the C(aryl)-N bond to understand the energetic cost of moving the bulky N-(octan-2-yl) group relative to the ortho-isopropyl group.

The scan would likely reveal a high rotational barrier due to severe steric hindrance between the N-octyl substituent and the ortho-isopropyl group. The lowest energy conformer would adopt a geometry that maximizes the distance between these two bulky groups.

Illustrative PES Scan Data for C(aryl)-N Bond Rotation

Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Comments
15.0 High energy; Eclipsed conformation (severe steric clash)
60° 4.5 Intermediate energy; Gauche conformation
90° 0.5 Near-minimum energy
120° 3.0 Intermediate energy; Gauche conformation
180° 0.0 Global minimum; Anti-periplanar (minimal steric hindrance)

Note: This data is a hypothetical representation of a PES scan, illustrating the expected energetic profile due to steric hindrance.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic nature of the compound. mdpi.com An MD simulation of this compound, typically performed in a simulated solvent environment, would allow for the exploration of its vast conformational space.

Key insights from MD simulations would include:

Flexibility of the Octyl Chain: The simulation would show the constant motion, folding, and unfolding of the C8 alkyl chain.

Dominant Conformations: By analyzing the trajectory, one can identify the most populated (lowest energy) conformational states and the frequency of transitions between them.

Solvent Effects: Running simulations in different solvents would reveal how the molecule's conformation adapts to polar or non-polar environments.

Reactivity, Reaction Mechanisms, and Functionalization Strategies

Acid-Base Properties and Protonation Equilibria of N-(Octan-2-yl)-2-(propan-2-yl)aniline

The basicity of anilines is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton. doubtnut.com However, the basicity of this compound is significantly influenced by the electronic and steric nature of its substituents. The nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for protonation compared to aliphatic amines. qorganica.comlibretexts.org The presence of two alkyl groups, which are generally electron-donating, would typically be expected to increase basicity. However, their positions on this specific molecule introduce overriding steric factors.

Influence of Ortho-Substitution on Basicity and Protonation Equilibrium (Ortho Effect)

The 2-propan-2-yl (isopropyl) group at the ortho position to the amino group gives rise to a phenomenon known as the "ortho effect." wikipedia.org Generally, ortho-substituted anilines are weaker bases than aniline (B41778) itself, regardless of whether the substituent is electron-donating or electron-withdrawing. doubtnut.comvedantu.com This effect is primarily steric in nature.

Upon protonation, the nitrogen atom of the amino group rehybridizes from sp² to sp³, adopting a tetrahedral geometry. wikipedia.org This geometric change increases the steric repulsion between the hydrogen atoms on the newly formed ammonium (B1175870) group (-NH₂R⁺) and the adjacent bulky ortho-substituent. vedantu.com This steric strain destabilizes the conjugate acid (the anilinium ion), shifting the protonation equilibrium to the left and resulting in a weaker base. vedantu.com Therefore, despite the electron-donating nature of the isopropyl group, this compound is expected to be a weaker base than its meta- and para-substituted isomers.

Table 1: Illustrative pKa Values of Conjugate Acids for Substituted Anilines This table presents typical pKa values for related compounds to illustrate the impact of substitution on basicity. The value for the title compound is estimated based on these trends.

Compound NameStructureTypical pKa of Conjugate AcidPrimary Influencing Factor(s)
AnilineC₆H₅NH₂4.6Resonance
N-MethylanilineC₆H₅NH(CH₃)4.85Inductive Effect (+I)
2-Methylaniline (o-Toluidine)o-CH₃C₆H₄NH₂4.4Ortho Effect / SIP
N,2-Dimethylanilineo-CH₃C₆H₄NH(CH₃)~4.0 (Est.)Ortho Effect & Steric Hindrance
This compound C₁₇H₂₉N < 4.0 (Est.) Ortho Effect & Severe Steric Hindrance

Steric Inhibition of Protonation

The concept of the ortho effect is magnified in this compound due to the combined steric bulk of both the N-substituent and the ortho-substituent. This phenomenon is termed Steric Inhibition of Protonation (SIP). youtube.comyoutube.com The large octan-2-yl group on the nitrogen and the isopropyl group on the ring create a sterically crowded environment around the nitrogen's lone pair. wikipedia.orgvedantu.com

This steric congestion physically hinders the approach of a proton (H⁺) to the nitrogen atom, making the protonation process kinetically slower and thermodynamically less favorable. vedantu.comstackexchange.com The significant steric repulsion in the resulting protonated cation makes it highly unstable, further reducing the compound's basicity. youtube.com Consequently, the SIP effect in this compound is a dominant factor, making it a considerably weak base, likely much weaker than aniline or o-toluidine. vedantu.com

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Regioselectivity Influences of Alkyl Substituents and Steric Hindrance

The regiochemical outcome of EAS reactions on this compound is dictated by the directing effects of the two substituents and the significant steric hindrance they impose.

Directing Effects : The secondary amino group (-NHR) is a powerful activating and ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. lkouniv.ac.inbyjus.com The alkyl group (isopropyl) is a weak activator and also an ortho, para-director due to its positive inductive effect (+I). youtube.com

Steric Hindrance : The combined directing effects would favor substitution at the positions ortho and para to the amino group (positions 4 and 6). However, the position ortho to the amino group (position 6) is highly sterically hindered by the bulky N-(octan-2-yl) group. The other ortho position is already occupied by the isopropyl group. The position para to the amino group (position 4) is also flanked by a meta-substituent, but it is generally the most sterically accessible position for an incoming electrophile. chemistrytalk.orgyoutube.com

Therefore, electrophilic attack will be strongly directed to the para position (position 4) relative to the secondary amine. Substitution at the ortho position (position 6) would be significantly disfavored due to severe steric clash between the electrophile, the N-octanyl group, and the adjacent ring hydrogen.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)Predicted Major ProductRationale
NitrationNO₂⁺4-Nitro-N-(octan-2-yl)-2-(propan-2-yl)anilineThe -NHR group is a strong p-director; steric hindrance blocks the o-position.
HalogenationBr⁺, Cl⁺4-Halo-N-(octan-2-yl)-2-(propan-2-yl)anilineThe -NHR group is a strong p-director; steric hindrance blocks the o-position.
SulfonationSO₃4-Amino-3-(propan-2-yl)-N-(octan-2-yl)benzenesulfonic acidSulfonation is sensitive to steric hindrance, favoring the para position.
Friedel-CraftsR⁺, RC=O⁺No reaction or very low yieldThe basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring. youtube.com

Mechanistic Pathways and Kinetic Considerations

The mechanism begins with the generation of a potent electrophile (E⁺), often requiring a catalyst. libretexts.org The π-electrons of the aniline ring attack the electrophile in the rate-determining step, forming a sigma complex. libretexts.orglkouniv.ac.in The stability of this intermediate dictates the reaction's regioselectivity.

Attack at the para-position : This pathway leads to a sigma complex where one of the resonance structures places the positive charge on the carbon atom bonded to the nitrogen. This structure is particularly stable because the nitrogen's lone pair can directly delocalize to stabilize the positive charge. byjus.comlibretexts.org

Attack at the meta-position : This pathway does not allow for direct resonance stabilization of the positive charge by the nitrogen lone pair, resulting in a less stable intermediate and a slower reaction rate. youtube.com

Attack at the ortho-position : While electronically favorable like the para-position, the transition state leading to the ortho-sigma complex is significantly destabilized by steric repulsion between the incoming electrophile and the bulky substituents on the nitrogen and the ring. chemistrytalk.orgnih.gov

Kinetically, the rate of substitution is governed by the energy of the transition state leading to the sigma complex. Due to the severe steric hindrance at the ortho position, the activation energy for para-substitution will be substantially lower, making it the overwhelmingly favored kinetic and thermodynamic product. youtube.comnih.gov

Reactions at the Secondary Amine Nitrogen Center

The lone pair on the secondary amine nitrogen, while partially delocalized and sterically hindered, can still act as a nucleophile. However, reactions at this center are significantly impeded compared to less hindered secondary amines. researchgate.net

Common reactions at a secondary amine nitrogen include N-alkylation and N-acylation.

N-Alkylation : Introducing a third alkyl group to form a tertiary amine is possible but challenging. The reaction, typically an Sₙ2 displacement with an alkyl halide, would be very slow due to the steric hindrance around the nitrogen, which impedes the approach of the electrophilic carbon of the alkyl halide. acs.orgnih.gov

N-Acylation : Reaction with acylating agents like acyl chlorides or anhydrides to form an amide is also sterically hindered. While amides of sterically hindered anilines can be formed, they often require more forcing conditions or specialized catalytic methods compared to unhindered anilines. researchgate.netlibretexts.org The resulting amide would exhibit unusual properties, such as restricted rotation around the N-C(O) bond due to steric clash. rsc.org

Other Reactions : Oxidation of the nitrogen or reaction with nitrous acid to form N-nitrosoamines are also possible reactions for secondary amines, though the steric bulk in this compound would likely decrease the rate of these transformations as well. uobasrah.edu.iqevitachem.com

Acylation, Sulfonylation, and Related Functionalizations

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles such as acyl chlorides and sulfonyl chlorides. These reactions would lead to the formation of the corresponding N-acyl (amide) and N-sulfonyl (sulfonamide) derivatives.

However, the significant steric bulk imposed by both the ortho-isopropyl group and the N-(octan-2-yl) group is expected to substantially hinder the approach of electrophiles. Consequently, these functionalization reactions would likely require more forcing conditions—such as elevated temperatures, extended reaction times, or the use of highly reactive reagents—compared to less hindered anilines. While these reactions are chemically feasible, specific examples and detailed procedural data for this compound are not prominently documented in a survey of scientific literature, indicating its specialized nature primarily as an intermediate for other transformations.

Oxidation Pathways and Mechanisms

The oxidation of N-alkylanilines can proceed through various pathways, depending on the oxidant and reaction conditions. acs.orgelsevier.com For a secondary amine like this compound, oxidation can be complex. The nitrogen atom can be oxidized, and the aromatic ring is also susceptible to oxidative processes. libretexts.org

Potential oxidation reactions include:

Formation of Aminyl Radicals: One-electron oxidation can generate a nitrogen-centered radical, which can subsequently undergo a variety of reactions, including dimerization or intramolecular cyclization if a suitable reaction partner is available.

Oxidative Coupling: In the presence of certain oxidants like sodium periodate (B1199274) (NaIO4), anilines can undergo oxidative coupling reactions to form new C-N or C-C bonds. nih.gov This strategy is often employed in bioconjugation to modify proteins containing aniline moieties. nih.gov

Ring Oxidation: Strong oxidizing agents can lead to the formation of quinone-imine type structures or lead to polymerization, a reaction well-documented for simpler anilines.

Detailed studies on the specific oxidation pathways for this compound are scarce. However, research on analogous N-alkylanilines provides insight into its likely behavior under oxidative stress. acs.org

Applications in Metal-Catalyzed Transformations

The principal application of this compound in the scientific literature is as a key intermediate in the synthesis of ligands for metal-catalyzed cross-coupling and functionalization reactions.

Palladium-Catalyzed C-N Coupling Reactions

This compound serves as a precursor to bulky, electron-rich phosphine (B1218219) ligands that are highly effective in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). The typical synthetic route involves the deprotonation of the aniline with a strong base followed by reaction with a chlorophosphine (e.g., dicyclohexylphosphino chloride) to attach a phosphine group to the aromatic ring, often via a directed lithiation process.

While the aniline derivative itself is not the active ligand, its structural framework is critical for the ligand's efficacy. The resulting ligands are used in catalytic systems that demonstrate broad substrate scope and high efficiency. For instance, related catalytic systems are known to effectively couple aryl chlorides and bromides with a variety of primary aliphatic amines. acs.org The steric bulk from the isopropyl and octan-2-yl groups on the final ligand facilitates the crucial reductive elimination step in the catalytic cycle, leading to the formation of the desired C-N bond. acs.org

Table 1: Representative Palladium-Catalyzed Amination using Ligands Derived from Hindered Anilines Data is illustrative of reactions using ligands structurally related to those derived from this compound.

Aryl HalideAmineCatalyst SystemYield (%)
4-Chlorobenzotrifluoriden-OctylaminePd(OAc)₂ / Bulky Phosphine Ligand91
2-ChlorotolueneCyclohexylaminePd₂ (dba)₃ / Bulky Phosphine Ligand85
4-ChloroanisoleBenzylaminePd(OAc)₂ / Bulky Phosphine Ligand92

C-H Activation and Direct Functionalization

The field of C-H activation enables the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach to synthesis. This compound and its derivatives are valuable scaffolds for this chemistry. The secondary amine can act as a directing group, positioning a transition metal catalyst in proximity to specific C-H bonds on the aromatic ring.

Recent studies have shown that palladium catalysts, when used with specialized S,O-ligands, can achieve highly selective para-olefination of aniline derivatives. nih.gov In such systems, the C-H bond para to the amino group is selectively functionalized. The primary kinetic isotope effect observed in these reactions suggests that the C-H bond cleavage is the turnover-limiting step. nih.gov While not specifically detailing the title compound, this research highlights the potential for direct, regioselective functionalization of its aromatic ring. Furthermore, pincer complexes derived from related anilines have been investigated for C-H activation pathways. mdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives from this compound primarily focuses on tuning the steric and electronic properties for applications in catalysis.

Modification of the Octan-2-yl Side Chain

Modifying the N-alkyl side chain is a key strategy for creating a library of analogues to optimize ligand performance in catalysis. The most direct method for synthesizing analogues with different side chains is not by modifying the existing octan-2-yl group, but by employing a divergent synthetic strategy from the beginning.

The synthesis of this compound is typically achieved via reductive amination between 2-(propan-2-yl)aniline and octan-2-one. By substituting octan-2-one with other ketones or aldehydes, a wide array of N-alkyl and N-cycloalkyl analogues can be produced. This approach allows for systematic variation of the steric and electronic environment around the nitrogen atom.

Table 2: Synthesis of Analogues via Reductive Amination This table illustrates the synthetic strategy for creating analogues by varying the carbonyl partner.

Amine ComponentCarbonyl ComponentReducing AgentN-Alkyl Side Chain of Product
2-(propan-2-yl)anilineOctan-2-oneNa(OAc)₃BHOctan-2-yl
2-(propan-2-yl)anilineCyclohexanoneH₂ / Pd/CCyclohexyl
2-(propan-2-yl)aniline3-PentanoneNaBH₄Pentan-3-yl
2-(propan-2-yl)anilineAcetoneNa(OAc)₃BHPropan-2-yl

This modularity is crucial for developing custom ligands tailored for specific catalytic transformations. For example, replacing the octan-2-yl group with a smaller or larger alkyl group can influence the catalyst's activity and selectivity in C-N coupling or C-H activation reactions. acs.org

Functionalization of the Aromatic Ring

The aniline moiety, being an activated system, readily undergoes electrophilic aromatic substitution. The amino group is a powerful ortho-, para-directing group. However, in the case of this compound, the substitution pattern is heavily influenced by the steric hindrance imposed by the ortho-isopropyl group and the N-(octan-2-yl) group.

The position para to the amino group (C4) is the most likely site for electrophilic attack due to a combination of electronic activation and lesser steric hindrance compared to the ortho positions. The C6 position is also electronically activated but is flanked by the large amino and isopropyl groups, making it a less favorable site for substitution. Classical Friedel-Crafts reactions on aniline derivatives can be challenging due to the Lewis basicity of the nitrogen atom, which can coordinate with and deactivate the Lewis acid catalyst. le.ac.uk However, modern catalytic systems have been developed to overcome this limitation. le.ac.uk

Detailed research on the direct functionalization of this compound is not extensively documented in publicly available literature. However, based on the reactivity of analogous N-alkylated and ortho-alkylated anilines, several functionalization strategies can be predicted. evitachem.comnih.gov

Table 1: Predicted Aromatic Ring Functionalization Reactions

Reaction TypeReagentsPredicted Major Product(s)Remarks
Halogenation Br₂ in AcOH or NBS4-Bromo-N-(octan-2-yl)-2-(propan-2-yl)anilineThe para position is favored due to steric hindrance at the ortho positions.
Nitration HNO₃/H₂SO₄4-Nitro-N-(octan-2-yl)-2-(propan-2-yl)anilineReaction conditions must be carefully controlled to avoid oxidation of the aniline.
Sulfonation Fuming H₂SO₄This compound-4-sulfonic acidThe reaction is typically reversible and thermodynamically controlled.
Friedel-Crafts Alkylation R-X, Lewis Acid (e.g., AlCl₃) or H₂O·B(C₆F₅)₃, alkene le.ac.uk4-Alkyl-N-(octan-2-yl)-2-(propan-2-yl)anilineProne to catalyst deactivation and over-alkylation. Catalytic methods with alkenes show high para-selectivity for related anilines. le.ac.uk
Friedel-Crafts Acylation RCOCl, Lewis Acid (e.g., Ga(OTf)₃) researchgate.netgoogle.com4-Acyl-N-(octan-2-yl)-2-(propan-2-yl)anilineRequires protection of the amino group or specialized catalysts to prevent N-acylation and catalyst deactivation. google.com
Palladium-Catalyzed C-H Olefination Olefin, Pd(OAc)₂, S,O-Ligand nih.gov4-((E)-alkenyl)-N-(octan-2-yl)-2-(propan-2-yl)anilineDemonstrates high para-selectivity in related ortho-substituted aniline derivatives. nih.gov

N-Functionalization Strategies

The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. However, similar to the aromatic ring functionalization, any transformation at the nitrogen center is significantly impeded by the steric bulk of the adjacent octan-2-yl and ortho-isopropyl groups. This steric congestion necessitates more forcing reaction conditions compared to less hindered anilines.

Common N-functionalization strategies include alkylation and acylation. evitachem.com

N-Alkylation: Introducing a third alkyl group to form a tertiary amine can be achieved using alkylating agents like alkyl halides. The reaction proceeds via an Sₙ2 mechanism. Due to the severe steric hindrance around the nitrogen, this reaction would likely require high temperatures and the use of a strong base to deprotonate the amine, increasing its nucleophilicity.

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, would yield the corresponding amide. This transformation is generally more facile than N-alkylation for secondary amines. Catalysts may still be required, and the reaction rate would be slower than for unhindered amines. The resulting amide group would further alter the electronic properties of the aromatic ring, making it less activated towards electrophilic substitution.

Table 2: N-Functionalization Strategies

Reaction TypeReagentsProduct TypeRemarks
N-Alkylation Alkyl halide (e.g., CH₃I), Strong Base (e.g., NaH)Tertiary AmineReaction is likely to be slow and require harsh conditions due to extreme steric hindrance.
N-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)AmideGenerally more feasible than N-alkylation. The resulting amide is significantly less basic.
N-Sulfonylation Sulfonyl chloride (e.g., TsCl), BaseSulfonamideForms a stable sulfonamide, which can be used as a protecting group for the nitrogen.

Investigation of Intramolecular Interactions and Conformational Preferences

The key structural features influencing conformation are:

The C(aryl)-N bond: Rotation around this bond is restricted due to the steric clash between the N-(octan-2-yl) group and the ortho-isopropyl group.

The C(aryl)-C(isopropyl) bond: Rotation is also hindered, preventing the isopropyl group from freely spinning.

The N-C(octyl) bond: The flexible octyl chain can adopt numerous conformations, but its orientation will be biased to minimize interactions with the aromatic portion of the molecule.

It has been observed in other ortho-substituted N-alkylanilines that significant steric strain can force the nitrogen's lone pair to twist out of conjugation with the aromatic ring. nih.gov This deconjugation would decrease the electron-donating capacity of the amino group, thereby deactivating the ring towards electrophilic substitution compared to a planar aniline.

The dominant intramolecular interactions are van der Waals forces, specifically steric repulsion between the hydrogen atoms of the alkyl groups. There is a possibility of weak C-H···π interactions between the alkyl chains and the electron-rich benzene ring, which could provide a minor stabilizing contribution to certain conformers.

Table 3: Summary of Intramolecular Interactions and Conformational Effects

Interaction TypeInvolving GroupsPredicted Effect on ConformationImpact on Reactivity
Steric Repulsion (Van der Waals) N-(octan-2-yl) vs. ortho-isopropylRestricted rotation around the C(aryl)-N bond. Likely induces a non-planar geometry of the amino group relative to the ring.Hinders access of reagents to the nitrogen atom and the ortho-position (C6). May decrease the ring's activation by reducing N-p-π conjugation. nih.gov
Steric Repulsion (Van der Waals) N-(octan-2-yl) vs. peri-Hydrogen (on C6)Further restricts C(aryl)-N bond rotation and influences the tilt of the N-alkyl group.Contributes to the steric shielding of the nitrogen and C6 position.
Conformational Flexibility Octan-2-yl chainThe alkyl chain will adopt low-energy, staggered conformations to minimize internal strain.The overall shape and size of the molecule are dynamic, which can influence how it interacts with catalysts or solvent molecules.
Potential C-H···π Interaction Alkyl C-H bonds and the aromatic ringMay slightly favor folded conformations where parts of the octyl chain are positioned over the benzene ring.Likely a minor influence compared to the overwhelming steric effects.

Academic Applications in Chemical Synthesis and Materials Science

Role as a Ligand in Homogeneous and Asymmetric Catalysis

The nitrogen atom in aniline (B41778) derivatives can coordinate to metal centers, making them valuable ligands for catalytic applications. The steric and electronic properties of the substituents on the aniline ring and the nitrogen atom can be tuned to influence the activity and selectivity of the resulting metal catalyst.

Design and Synthesis of Metal Complexes Featuring N-(Octan-2-yl)-2-(propan-2-yl)aniline Ligands

The synthesis of metal complexes using aniline-based ligands is a well-established field. Generally, these complexes are prepared by reacting the aniline derivative with a suitable metal precursor, such as a metal halide or acetate. For instance, palladium(II)-NHC (N-heterocyclic carbene) complexes have been synthesized with various aniline ligands, which act as stabilizing, weakly coordinating components. nih.gov These complexes are often air- and moisture-stable, facilitating their use in catalysis. nih.gov

The synthesis of metal complexes with Schiff base ligands derived from anilines is also common. These are typically formed through the condensation of an aniline with an aldehyde or ketone, followed by reaction with a metal salt like Co(II), Ni(II), Cu(II), or Zn(II) to form octahedral or other geometries. mdpi.comorientjchem.orgasrjetsjournal.orgimpactfactor.org While no specific metal complexes of this compound are documented, its synthesis would likely follow similar established protocols, reacting it with metal precursors such as those of palladium, rhodium, or copper. researchgate.netrsc.org

Catalytic Activity and Selectivity in Model Organic Transformations (e.g., Hydroamination, Cross-Coupling)

Aniline-based ligands play a crucial role in various catalytic organic transformations. Palladium-catalyzed cross-coupling reactions, in particular, have been revolutionized by the development of versatile catalysts. nih.gov

Cross-Coupling Reactions: Palladium complexes bearing aniline ligands have demonstrated high activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The electronic and structural diversity of the aniline scaffold allows for fine-tuning of the catalyst's performance. For example, the use of [(NHC)PdCl2(aniline)] complexes enables the coupling of challenging substrates like amides and esters. nih.govresearchgate.net The bulky ortho-isopropyl and chiral N-octan-2-yl groups on the target compound would be expected to influence steric crowding around the metal center, potentially enhancing selectivity in certain cross-coupling reactions.

Hydroamination: Information regarding the use of this compound in hydroamination reactions is not available. However, related aniline derivatives are used in such reactions.

Mechanistic Investigations of Catalytic Cycles and Ligand Effects

Mechanistic studies of catalysis involving aniline-based ligands often focus on how the ligand's structure impacts the catalytic cycle. In palladium-catalyzed cross-coupling, aniline ligands can stabilize the active metal center and facilitate key steps like oxidative addition and reductive elimination. nih.gov The dissociation of the weakly coordinating aniline ligand is often a key step in generating the catalytically active species.

In related systems, the pyridyl group in N-aryl-2-aminopyridines acts as a directing group, facilitating the formation of stable metal complexes that undergo cyclization and functionalization. rsc.org While this compound lacks this specific directing group, the interplay between its steric bulk and coordinating ability would be a critical factor in any catalytic cycle it participates in.

Building Block in Complex Organic Molecule Assembly

Substituted anilines are widely used as building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov Their utility stems from the reactivity of the aniline core and the ability to introduce diverse functional groups.

Incorporation into Advanced Synthetic Targets

There is no specific information available detailing the incorporation of this compound into advanced synthetic targets. However, structurally similar compounds, such as 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline, are recognized as building blocks for creating more complex molecules due to their combination of steric properties and reactive functional groups. The presence of both a chiral center and a reactive amine makes the target compound a potentially valuable precursor for the asymmetric synthesis of complex organic structures.

Assembly of Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular structures is a key area of materials science. While there are no documented examples involving this compound, related Schiff base complexes of platinum(II) have been shown to form nanostructures through non-covalent Pt-Pt and π–π stacking interactions. rsc.org The structure of the ligand, including its hydrophobicity and steric profile, plays a crucial role in directing the assembly process. rsc.org Given its amphiphilic nature (a nonpolar alkyl chain and a polar aniline head), this compound or its derivatives could potentially be designed to self-assemble in solution.

Precursor for Advanced Polymeric Materials (e.g., Polyanilines, Specialty Polymers)

The synthesis of polyaniline and its derivatives is a significant area of research due to their conducting properties and environmental stability. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer. In the case of this compound, the presence of an N-octyl group and an ortho-isopropyl group is expected to impart unique characteristics to the resulting polymer. These bulky aliphatic groups can enhance the solubility of the polymer in common organic solvents, a notable advantage over the often-intractable parent polyaniline. nih.gov However, the steric hindrance introduced by these substituents may also influence the polymerization process and the final polymer structure.

Monomer Polymerization Studies and Kinetics

The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidation. kpi.ua The kinetics of these reactions are influenced by factors such as monomer concentration, oxidant concentration, and pH. tandfonline.comafricaresearchconnects.com For this compound, the bulky substituents are expected to play a significant role in the polymerization kinetics.

The steric hindrance caused by the octan-2-yl group on the nitrogen and the propan-2-yl group at the ortho position can be expected to decrease the rate of polymerization compared to unsubstituted aniline. This is because these groups can impede the approach of the monomer to the growing polymer chain, which is a key step in the propagation of the polymer. kpi.ua Studies on other substituted anilines have shown that the reaction rate can be inversely related to the monomer concentration under certain conditions. tandfonline.comafricaresearchconnects.com

Table 1: Hypothetical Kinetic Parameters for the Polymerization of Substituted Anilines

MonomerRelative Rate of Polymerization (Predicted)Key Influencing Factors
Aniline1.00Unhindered aromatic ring and amino group.
N-methylaniline< 1.00Minor steric hindrance from the N-methyl group.
2-isopropylaniline (B1208494)< 1.00Steric hindrance at the ortho position.
This compound<< 1.00Significant steric hindrance from both N-alkyl and ortho-alkyl groups.

Characterization of Resulting Polymer Microstructure and Properties

The microstructure of a polymer, including its molecular weight, chain conformation, and morphology, is critical in determining its bulk properties. For a polymer derived from this compound, the bulky alkyl groups would likely lead to a more amorphous structure compared to the semi-crystalline nature of unsubstituted polyaniline. This is due to the disruption of inter-chain packing.

The solubility of the resulting polymer is expected to be significantly enhanced in organic solvents. The long alkyl chains increase the entropy of mixing, making the polymer more compatible with non-polar and moderately polar solvents. This improved processability is a major advantage for potential applications. However, the electrical conductivity of the polymer is likely to be lower than that of polyaniline. The bulky groups can increase the distance between polymer chains, thereby reducing the efficiency of charge hopping between chains, which is a primary mechanism for conduction in these materials. researchgate.net

Table 2: Predicted Properties of Poly(this compound) vs. Polyaniline

PropertyPolyanilinePoly(this compound) (Predicted)
Solubility Poor in most common solventsGood in many organic solvents
Electrical Conductivity High (up to 10^3 S/cm)Lower (likely in the semiconductor range)
Morphology Semi-crystallineAmorphous
Processability DifficultGood

Photophysical and Electronic Property Modifications (Theoretical and Mechanistic)

The electronic and photophysical properties of aniline and its derivatives are of fundamental interest for applications in optoelectronics. Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into how substituents affect these properties. acs.orgnih.govrsc.org

The N-(octan-2-yl) and 2-(propan-2-yl) groups are both electron-donating. These alkyl groups increase the electron density on the aniline ring and the nitrogen atom through an inductive effect. This is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which in turn would lower the ionization potential of the molecule compared to aniline.

The steric interactions between the bulky substituents can force the phenyl ring and the amino group to be non-planar. This twisting of the molecular structure can disrupt the π-conjugation, which would have a significant impact on the electronic and photophysical properties. A decrease in conjugation typically leads to a blue shift (a shift to shorter wavelengths) in the absorption and emission spectra. Theoretical calculations can predict the optimized geometry and the resulting electronic transitions. researchgate.net

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted EffectRationale
HOMO Energy Level Increased (less negative)Electron-donating nature of alkyl groups.
LUMO Energy Level Less affected or slightly raisedAlkyl groups primarily affect the donor character.
HOMO-LUMO Gap Potentially decreasedThe increase in HOMO energy is the dominant effect.
Absorption Maximum (λmax) Blue-shifted compared to a planar analogueSteric hindrance leading to reduced π-conjugation.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

Development of Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone for the separation of "N-(Octan-2-yl)-2-(propan-2-yl)aniline" from reaction mixtures and for the assessment of its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful solutions.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound." The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters.

Reversed-Phase HPLC (RP-HPLC): For routine purity analysis, a reversed-phase method is typically employed. A C18 or C8 column is a suitable stationary phase, offering good retention and separation of the hydrophobic "this compound" from more polar impurities. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rsc.org The pH of the buffer can be adjusted to control the retention time of the analyte. researchgate.net A diode-array detector (DAD) is often used to monitor the elution, providing spectral information that can aid in peak identification. rsc.org

A hypothetical RP-HPLC method for the analysis of "this compound" is outlined below:

Table 1: Hypothetical RP-HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Chiral HPLC: Since "this compound" possesses a chiral center at the second position of the octyl group, its enantiomers may exhibit different biological activities. Chiral HPLC is essential for the separation and quantification of these enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nd.edu The choice of mobile phase, often a mixture of alkanes and an alcohol, is critical for achieving enantioseparation. reddit.com

A potential chiral HPLC method for separating the enantiomers of "this compound" is detailed below:

Table 2: Hypothetical Chiral HPLC Method Parameters

ParameterCondition
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate0.8 mL/min
Column Temperature25 °C
DetectionUV at 254 nm

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. epa.gov While "this compound" itself may have limited volatility, it can be analyzed by GC-MS, particularly for the identification of volatile impurities or after derivatization. Derivatization can improve the volatility and thermal stability of the compound, leading to better chromatographic performance. scispace.com

The mass spectrometer provides detailed structural information, allowing for the confident identification of the target compound and any related substances. epa.gov For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity.

Table 3: Hypothetical GC-MS Method Parameters

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Injector Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for providing unambiguous structural confirmation. ijpsr.com The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for the analysis of "this compound".

LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. d-nb.info This allows for the detection and identification of the target compound even at low concentrations in complex matrices. The use of tandem mass spectrometry (MS/MS) can provide further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.

Quantitative Spectroscopic Analysis for Reaction Monitoring and Yield Determination

Spectroscopic techniques can be employed for the real-time monitoring of the synthesis of "this compound" and for the determination of reaction yield. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the concentration of the product without the need for a reference standard of the analyte itself. By integrating the signals corresponding to specific protons of "this compound" and comparing them to the integral of a known amount of an internal standard, the yield of the reaction can be accurately calculated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: While less specific than NMR, IR and UV-Vis spectroscopy can also be used for reaction monitoring. For instance, the disappearance of the N-H stretching vibrations from the starting aniline (B41778) and the appearance of new bands corresponding to the N-substituted product in the IR spectrum can indicate the progress of the reaction. Similarly, changes in the UV-Vis absorption spectrum can be correlated with the formation of the product. These techniques are often used in conjunction with multivariate data analysis to extract quantitative information. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of N-(Octan-2-yl)-2-(propan-2-yl)aniline

The chemical compound this compound is a substituted aniline (B41778) derivative. Aniline and its derivatives are a cornerstone of industrial chemistry, serving as precursors for a vast array of products including dyes, polymers, and pharmaceuticals. researchgate.net The structure of the target molecule features an aniline core substituted at the nitrogen atom with an octan-2-yl group and at the ortho position of the benzene (B151609) ring with a propan-2-yl (isopropyl) group. This specific substitution pattern, combining a secondary N-alkyl group and an ortho-alkyl group, suggests a molecule with significant steric hindrance around the nitrogen atom, which would influence its reactivity and physical properties.

For instance, the synthesis of related N-substituted anilines is often achieved through the N-alkylation of a corresponding aniline with an alkyl halide. researchgate.netresearchgate.net In this case, the reaction would likely involve 2-(propan-2-yl)aniline and a 2-halooctane. These reactions are typically performed under basic conditions to neutralize the hydrogen halide byproduct. researchgate.net The reactivity of the amino group in such reactions is known to be influenced by the steric bulk of substituents on both the aniline and the alkylating agent.

The electronic properties of the aniline ring are modulated by the alkyl substituents. Both the N-octyl and the 2-isopropyl groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. However, the significant steric bulk of the ortho-isopropyl group and the N-octyl group would likely direct incoming electrophiles to the para position and sterically hinder reactions at the nitrogen center.

Identification of Knowledge Gaps and Unanswered Questions

The primary and most significant knowledge gap is the near-complete absence of dedicated research on this compound in published scientific literature. This gap encompasses several fundamental areas:

Definitive Synthesis and Characterization: While a synthesis can be proposed based on general methods, there are no published, optimized procedures for the preparation of this compound. Consequently, comprehensive characterization data, including nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, mass spectrometry (MS) data, and physical constants such as melting or boiling points, are not documented.

Physicochemical Properties: There is no experimental data on key properties like solubility, pKa, or octanol-water partition coefficient (LogP). These values are critical for understanding the compound's behavior in various chemical and biological systems.

Detailed Reactivity Profile: The reactivity of the compound has not been systematically studied. While general aniline chemistry provides a basis for prediction, the specific influence of the combined N-octan-2-yl and 2-propan-2-yl groups on reaction rates and regioselectivity for processes like oxidation, reduction, or further substitution is unknown. researchgate.net

Potential Applications: The compound has not been investigated for any specific applications. Its potential utility as a synthetic intermediate, a ligand in catalysis, a component in materials science, or a pharmacologically active agent remains unexplored. mdpi.comrsc.org

Biological Activity and Toxicity: There is no information regarding the compound's interaction with biological systems, including its potential toxicity or any beneficial pharmacological effects. The toxicological profiles of substituted anilines can vary significantly depending on their substitution patterns. researchgate.net

The following table provides physicochemical properties for the parent compound, 2-(propan-2-yl)aniline, to offer some context in the absence of data for the target molecule.

PropertyValue for 2-(propan-2-yl)anilineReference
Molecular Formula C9H13N beilstein-journals.org
Molecular Weight 135.21 g/mol beilstein-journals.org
Boiling Point 112-113 °C / 18 mmHg researchgate.net
Density 0.955 g/mL at 25 °C researchgate.net
Refractive Index n20/D 1.548 researchgate.net
Water Solubility Insoluble researchgate.net

**8.3. Proposed Future Research Avenues in Synthesis,Reactivity, and Applications

Future research should prioritize the development of efficient and environmentally benign synthetic methods for this compound. While classical N-alkylation with alkyl halides is a viable starting point, modern synthetic chemistry offers more sustainable alternatives. researchgate.netresearchgate.net

Reductive Amination: A promising route would be the reductive amination of 2-(propan-2-yl)aniline with octan-2-one. This method avoids the use of alkyl halides and often proceeds under milder conditions with higher atom economy.

Catalytic C-N Cross-Coupling: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be explored by reacting 2-(propan-2-yl)aniline with 2-octyl triflate or a related derivative. This method offers broad substrate scope and functional group tolerance.

Green Chemistry Approaches: Research into "green" synthetic protocols could be pursued. This might involve using recyclable catalysts, solvent-free reaction conditions, or employing biocatalysis with engineered enzymes to perform the N-alkylation. vixra.orgchemrxiv.org The use of supported gold-palladium alloy nanoparticles has shown promise for synthesizing N-substituted anilines from cyclohexanones and amines, suggesting a potential pathway if a suitable cyclic precursor could be designed. rsc.org

A thorough investigation of the compound's reactivity is essential.

Kinetic and Mechanistic Studies: Detailed kinetic studies on fundamental reactions, such as electrophilic aromatic substitution or N-oxidation, would provide insight into the electronic and steric effects of the substituents. rsc.org Computational studies, using density functional theory (DFT), could complement experimental work to model reaction pathways and transition states, offering a deeper understanding of reaction mechanisms. nih.govcapes.gov.br

Directed C-H Functionalization: The field of C-H activation offers sophisticated tools for molecular derivatization. Research could explore whether the amine or another functional group could direct the selective alkylation or arylation of specific C-H bonds on the aromatic ring, providing access to novel, highly functionalized aniline derivatives. rsc.orgresearchgate.net

Electrochemical Behavior: The electrochemical oxidation of anilines is a key area of study. researchgate.net Investigating the anodic reactivity of this compound could reveal pathways to novel dimeric or polymeric structures and provide data on its redox potential, which is relevant for applications in electronic materials.

Given the properties of other substituted anilines, several application areas warrant investigation.

Coordination Chemistry and Catalysis: The sterically hindered nitrogen atom could make this compound an interesting ligand for transition metal catalysis. The bulky substituents might stabilize low-coordinate metal centers or induce specific selectivities in catalytic reactions. Metal complexes with aniline-derived ligands have been studied for their catalytic activity in various transformations. researchgate.net

Polymer Science: Aniline derivatives can be polymerized to form conductive polymers like polyaniline (PANI). rsc.org Future work could explore the polymerization of this compound to create a new material. The long alkyl chain and isopropyl group would significantly impact the solubility and processing characteristics of the resulting polymer, potentially leading to materials with unique sensory or electronic properties.

Medicinal Chemistry: Many aniline derivatives serve as scaffolds in drug discovery. nih.govnih.gov The compound could be used as a building block for the synthesis of new molecules to be screened for biological activity. The lipophilic octyl group and the specific substitution pattern could lead to interactions with biological targets, and it could be evaluated as a potential lead for dual Mer/c-Met inhibitors or other therapeutic targets where substituted anilines have shown promise. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.